molecular formula C15H16Cl3N3 B13485709 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13485709
M. Wt: 344.7 g/mol
InChI Key: PMIJGRWNUKCACA-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to a benzimidazole ring, which is further connected to an ethanamine moiety. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzimidazole intermediate.

    Attachment of Ethanamine Moiety: The ethanamine group is attached via a reductive amination reaction, where the benzimidazole derivative reacts with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.

    Formation of Dihydrochloride Salt: The final product is converted to its dihydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the benzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, oxidized benzimidazoles, and reduced amine derivatives.

Scientific Research Applications

2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission and cellular signaling.

    Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)ethylamine: Shares the 3-chlorophenyl group but lacks the benzimidazole ring.

    1-(2-Chlorophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: Contains a chlorophenyl group and a pyrazole ring, differing in the heterocyclic structure.

Uniqueness

2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of a benzimidazole ring with a 3-chlorophenyl group and an ethanamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H16Cl3N3

Molecular Weight

344.7 g/mol

IUPAC Name

2-[6-(3-chlorophenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C15H14ClN3.2ClH/c16-12-3-1-2-10(8-12)11-4-5-13-14(9-11)19-15(18-13)6-7-17;;/h1-5,8-9H,6-7,17H2,(H,18,19);2*1H

InChI Key

PMIJGRWNUKCACA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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